![molecular formula C12H13ClN4O B3058944 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine CAS No. 93003-22-6](/img/structure/B3058944.png)
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine
Overview
Description
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase, which plays a crucial role in cell growth and proliferation. The compound has been extensively studied for its potential applications in cancer treatment and other diseases.
Scientific Research Applications
Antitumor Activity
This compound has been used in the design and synthesis of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These derivatives have shown promising antitumor activity. They were evaluated against human breast cancer cells and human gastric cancer cells, and some of them showed superior antitumor activities than the positive control palbociclib .
CDK6 Inhibitory Activity
The same series of compounds mentioned above were also tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, and inhibitors of CDK6 have been considered as promising targets for the treatment of cancers . The most potent compound in the series showed good CDK6 inhibitory activity .
Preparation of N-oxides
“6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine” has been used in the preparation of pyrimidine N-oxides . These N-oxides have various applications in organic synthesis .
Synthesis of Bicyclic Systems
This compound can be used in the synthesis of pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems . These systems have various applications in organic chemistry .
properties
IUPAC Name |
6-chloro-4-N-(2-ethoxyphenyl)pyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-2-18-9-6-4-3-5-8(9)15-11-7-10(13)16-12(14)17-11/h3-7H,2H2,1H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVSYAQEBXTQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918786 | |
Record name | 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine | |
CAS RN |
93003-22-6 | |
Record name | NSC47524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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